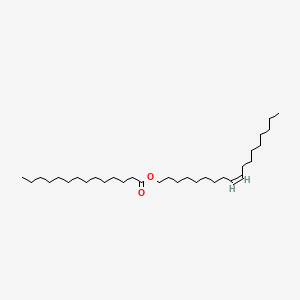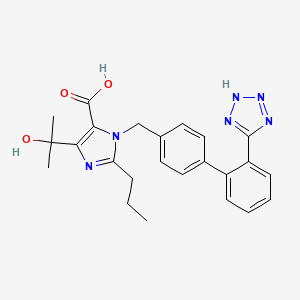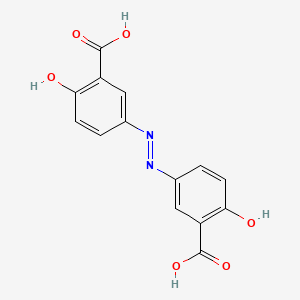
Nodinitib-1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ML130 wird aufgrund seiner selektiven Hemmung des NOD1-Rezeptors in der wissenschaftlichen Forschung umfangreich eingesetzt. Seine Anwendungen umfassen:
Chemie: Wird als chemische Sonde verwendet, um den NOD1-Signalweg und seine Rolle in der zellulären Signaltransduktion zu untersuchen.
Biologie: Untersucht die Rolle von NOD1 bei Immunreaktionen und seine Beteiligung an Entzündungskrankheiten.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit der Aktivierung von NOD1 assoziiert sind, wie z. B. entzündliche Darmerkrankungen und bestimmte Krebsarten.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den NOD1-Signalweg abzielen.
5. Wirkmechanismus
ML130 übt seine Wirkungen aus, indem es selektiv den NOD1-Rezeptor hemmt. Die Verbindung bindet an den Rezeptor und verhindert dessen Aktivierung durch Liganden wie Gamma-D-Glutamyl-meso-Diaminopimelinsäure (γ-D-Glu-mDAP). Diese Hemmung blockiert die nachgeschalteten Signalwege, einschließlich des Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalwegs, der an der Produktion von proinflammatorischen Zytokinen beteiligt ist .
Ähnliche Verbindungen:
Nodinitib-2: Ein weiterer selektiver NOD1-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
ML146: Eine Verbindung mit dualer Hemmung von NOD1- und NOD2-Rezeptoren.
GSK583: Ein selektiver Inhibitor von NOD2 ohne signifikante Aktivität gegen NOD1.
Einzigartigkeit von ML130: ML130 ist einzigartig aufgrund seiner hohen Selektivität für NOD1 gegenüber NOD2, was es zu einem idealen Werkzeug macht, um NOD1-spezifische Signalwege ohne Kreuzreaktivität zu untersuchen. Seine Fähigkeit, NOD1-induzierte NF-κB-Aktivierung ohne Zytotoxizität zu hemmen, erhöht seine Nützlichkeit in der Forschung .
Wirkmechanismus
Target of Action
Nodinitib-1 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor . NOD1 is an innate immune receptor that plays a crucial role in the immune response and has been associated with several inflammatory diseases .
Mode of Action
This compound interacts directly with NOD1, altering its conformation and suppressing RIP2 trafficking, a NOD1-binding partner required for NF-κB induction . This interaction inhibits the activation of NOD1, thereby blocking the phosphorylation and degradation of IκBα and MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NOD1-Ripk2-NF-kB inflammatory pathway . This compound inhibits this pathway, which is essential for the specification of hematopoietic stem and progenitor cells (HSPCs) . Small Rho GTPases coordinate the activation of this pathway .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NOD1-induced NF-κB activation . This inhibition blocks the phosphorylation and degradation of IκBα and MAPK signaling, without affecting the Akt survival pathway . As a result, this compound can suppress the immune response mediated by NOD1 .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in the context of injury and infection, Pattern Recognition Receptors (PRRs) sense Pathogen-Associated Molecular Patterns (PAMPs) to activate Nuclear Factor-kB (NF-kB) and trigger the expression of pro-inflammatory cytokines . This compound can inhibit this process by suppressing NOD1 activation . .
Biochemische Analyse
Biochemical Properties
Nodinitib-1 plays a crucial role in biochemical reactions, particularly those involving the NOD1 receptor . It interacts with this receptor to inhibit the production of IL-8, a key cytokine involved in inflammatory responses . The nature of this interaction is selective and reversible, making this compound a valuable tool for studying NOD1-mediated processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NOD1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the NOD1 receptor . This binding inhibits the activation of NF-κB and MAPK signaling pathways, without affecting the Akt survival pathway . This selective inhibition allows this compound to modulate cellular responses to NOD1 ligands .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NOD1 receptor . It interacts with this receptor to modulate the production of cytokines and other metabolites involved in inflammatory responses
Transport and Distribution
Given its role as a NOD1 inhibitor, it is likely that this compound interacts with cellular transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
As a NOD1 inhibitor, it is plausible that this compound is directed to specific compartments or organelles where NOD1 is localized
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ML130 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt werden .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für ML130 nicht umfassend dokumentiert sind, wird die Verbindung in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Der Prozess beinhaltet Reinigungsschritte wie Umkristallisation und Chromatographie, um hohe Reinheitsgrade zu erreichen, typischerweise über 97% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML130 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Sulfoxide wieder zu Sulfiden umwandeln.
Substitution: Der aromatische Ring in ML130 kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden eingesetzt.
Substitution: Elektrophilen Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate des aromatischen Rings .
Vergleich Mit ähnlichen Verbindungen
Nodinitib-2: Another selective NOD1 inhibitor with similar properties but different chemical structure.
ML146: A compound with dual inhibition of NOD1 and NOD2 receptors.
GSK583: A selective inhibitor of NOD2 with no significant activity against NOD1.
Uniqueness of ML130: ML130 is unique due to its high selectivity for NOD1 over NOD2, making it an ideal tool for studying NOD1-specific pathways without cross-reactivity. Its ability to inhibit NOD1-induced NF-κB activation with no cytotoxicity further enhances its utility in research .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799264-47-4 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















